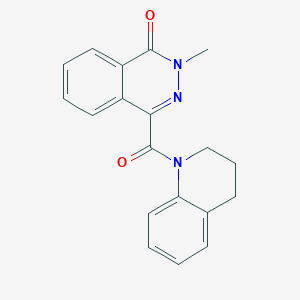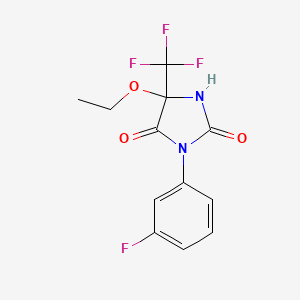
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety fused with a phthalazine ring, making it structurally unique and interesting for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by its coupling with a phthalazine derivative under specific conditions. Key steps include:
Formation of the Quinoline Derivative: This can be achieved through the Pfitzinger reaction, where isatin reacts with aniline in the presence of a base.
Coupling Reaction: The quinoline derivative is then reacted with a phthalazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Functionalized quinoline or phthalazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Medically, derivatives of this compound could be investigated for their therapeutic potential. The quinoline and phthalazine moieties are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated ring systems.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phthalazine ring can interact with various proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Phthalazine Derivatives: Compounds like phthalazone, which have applications in medicinal chemistry.
Uniqueness
4-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2-methylphthalazin-1(2H)-one is unique due to its combined quinoline and phthalazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other quinoline or phthalazine derivatives.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C19H17N3O2/c1-21-18(23)15-10-4-3-9-14(15)17(20-21)19(24)22-12-6-8-13-7-2-5-11-16(13)22/h2-5,7,9-11H,6,8,12H2,1H3 |
InChI Key |
CXPDLRXHFDYOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCC4=CC=CC=C43 |
solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea](/img/structure/B11073913.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11073916.png)
![5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11073923.png)
![2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11073935.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)
![4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11073947.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11073953.png)
![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11073958.png)
![9-(4-bromophenyl)-2-(2,6-dichlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11073964.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
![4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)
